molecular formula C19H25N7O B2631064 3-Tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2320464-61-5

3-Tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2631064
CAS No.: 2320464-61-5
M. Wt: 367.457
InChI Key: TVPHVBMBOKPHCC-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridazine ring fused with a triazole ring, and it is further substituted with a tert-butyl group and a piperidine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursors.

    Pyridazine Ring Formation: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.

    Substitution Reactions: The tert-butyl group and the piperidine moiety are introduced through substitution reactions, often involving the use of tert-butyl halides and piperidine derivatives.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-Tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides are replaced by other nucleophiles.

    Condensation: Condensation reactions involving the compound can lead to the formation of larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine has a wide range of scientific research applications, including:

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets, such as enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery efforts targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

3-Tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine can be compared with other similar compounds, such as:

    3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar core structure but differs in the presence of a chloro substituent instead of the piperidine moiety.

    3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: This compound features a pyrazolo-triazine ring system, which is structurally related but distinct from the pyridazine-triazole system.

    tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: This compound includes a triazino-indole ring system, showcasing the diversity of heterocyclic compounds with tert-butyl substitutions.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-19(2,3)15-4-7-18(23-21-15)27-12-14-8-10-25(11-9-14)17-6-5-16-22-20-13-26(16)24-17/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPHVBMBOKPHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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